Isomaltoheptaose

Übersicht

Beschreibung

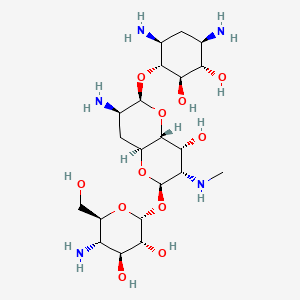

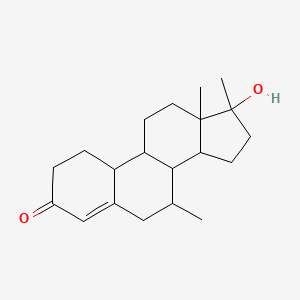

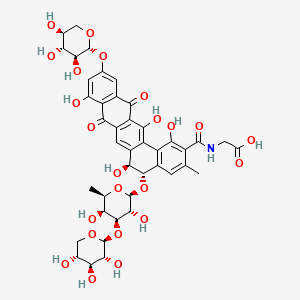

Isomaltoheptaose is a type of isomaltooligosaccharide, which is prepared by the hydrolysis of dextran from Leuconostoc mesenteroides . The oligomers are composed of alpha - 1, 6 - linked D - glucose . It is a polysaccharide used in the biomedical industry exhibiting prebiotic properties . It also has potential anti-cancer and anti-inflammatory effects .

Synthesis Analysis

Isomaltoheptaose is synthesized from high maltose syrup by treatment with transglucosidase . A series of isomaltooligosaccharides from dimer to heptamer are prepared by hydrolysis of dextran from Leuconostoc mesenteroides .Molecular Structure Analysis

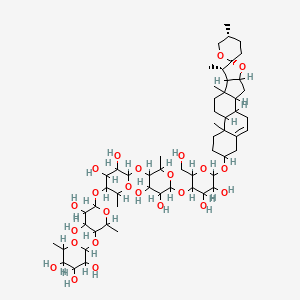

The molecular structure of Isomaltoheptaose is represented by the chemical formula C42H72O36 . Its molecular weight is 1153 g/mol .Physical And Chemical Properties Analysis

Isomaltoheptaose is a lyophilized powder .Wissenschaftliche Forschungsanwendungen

Immunological Reactions

Studies have shown that isomaltoheptaose plays a role in immunological reactions. Kabat (1960) found that isomaltoheptaose was a slightly better inhibitor in certain human antidextran sera compared to other oligosaccharides, indicating its specificity in antibody interactions. This suggests its potential use in studying the specificity and cross-reactions of antibodies (Kabat, 1960). Another study by Goodman and Kabat (1964) observed the cross-reactions of horse antipneumococcal serum with dextrans, where isomaltoheptaose was found to be an effective inhibitor, further highlighting its importance in immunological research (Goodman & Kabat, 1964).

Enzyme Kinetics and Carbohydrate Analysis

Isomaltoheptaose has been used in the study of enzyme kinetics and carbohydrate analysis. Mori, Asakura, and Okahata (2011) utilized isomaltoheptaose in single-molecule force spectroscopy to study the kinetics of enzymatic dextran elongations. This research highlights the utility of isomaltoheptaose in understanding enzymatic processes at a molecular level (Mori, Asakura & Okahata, 2011). Additionally, Turvey and Whelan (1957) characterized isomaltodextrins, including isomaltoheptaose, in their study, contributing to the knowledge of carbohydrate structures and their enzymatic processing (Turvey & Whelan, 1957).

Glycosylation and Antibody Affinity

Wallick, Kabat, and Morrison (1988) explored the glycosylation of antibodies and discovered that antidextran hybridomas with potential N-linked glycosylation sites in their variable region, including those binding to isomaltoheptaose, had higher affinity for their antigens. This suggests that isomaltoheptaose can be a tool in studying how carbohydrate moieties affect antibody-antigen interactions (Wallick, Kabat & Morrison, 1988).

Metabolism and Nutritional Studies

In nutritional studies, isomaltoheptaose and related compounds have been examined for their metabolic effects. Achten, Jentjens, Brouns, and Jeukendrup (2007) compared the oxidation rates and blood substrate responses of isomaltulose (a related compound) to sucrose during exercise, providing insights into its metabolic effects and potential as a nutritional supplement (Achten, Jentjens, Brouns & Jeukendrup, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2/t9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBQDCBGPAZNW-YIBJATESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215446 | |

| Record name | Isomaltoheptaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomaltoheptaose | |

CAS RN |

6513-12-8 | |

| Record name | Isomaltoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltoheptaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)